molecular formula C9H12O2 B099332 (R)-(-)-2-Methoxy-2-phenylethanol CAS No. 17628-72-7

(R)-(-)-2-Methoxy-2-phenylethanol

Cat. No. B099332
CAS RN: 17628-72-7
M. Wt: 152.19 g/mol
InChI Key: JDTUPLBMGDDPJS-VIFPVBQESA-N
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Description

(R)-(-)-2-Methoxy-2-phenylethanol, also known as verbenol, is a colorless liquid with a floral odor. It is a chiral molecule, which means that it exists in two mirror-image forms, known as enantiomers. Verbenol is widely used in the fragrance industry due to its pleasant odor. However, it also has significant applications in scientific research, particularly in the field of insect pheromone communication.

Scientific Research Applications

Chiral Derivatizing Agent

(R)-(-)-2-Methoxy-2-phenylethanol has applications as a chiral derivatizing agent. For instance, the use of 2′-methoxy-1,1′-binaphthyl-2-carboxylic acid, which is related to this compound, has been utilized for the high-performance liquid chromatography separation of enantiomeric alcohols and amines (Miyano et al., 1989).

Lewis Acid Catalysis

This compound also finds use in Lewis acid catalysis. For example, the methanolysis of (R)-styrene oxide catalyzed by SnCl4 yields (S)-2-methoxy-2-phenylethanol, demonstrating the regioselectivity and inversion of configuration in the Lewis acid-catalyzed reaction (Moberg et al., 1992).

Polymerization Processes

The controlled/living cationic polymerization of styrene using R-OH/BF3OEt2, where R-OH can include compounds like 1-(4-methoxyphenyl)ethanol, is another application. This demonstrates its role in polymerization processes and the impact of different alcohols on these processes (Radchenko et al., 2007).

Kinetics and Modeling Studies

Additionally, this compound is involved in kinetics and modeling studies, such as the investigation of the acylation kinetics of (R,S)-1-phenylethanol using lipase as a catalyst (Kirilin et al., 2010).

Solubility and Thermodynamic Studies

The solubility and thermodynamic properties of (R)-(−)-phenylephrine hydrochloride in various solvents, including 2-methoxyethanol, are also pertinent to the study of this compound (Wan et al., 2020).

Enzymatic Hydrolysis

Enzymatic hydrolysis studies involving compounds like bromo- and methoxy-substituted 1-phenylethanol acetates, where the hydrolysis leads to alcohols such as this compound, reveal its role in enantioselective reactions (Mączka & Mironowicz, 2007).

Biotechnological Production

The biotechnological production of related compounds like 2-phenylethanol, which shares a similar structural framework with this compound, has been researched for its application in flavors and fragrances (Hua & Xu, 2011).

Enzymatic Resolution

The enzymatic resolution of 2-methoxy-2-phenylethanol using Candida antarctica lipase B (CAL B) for the synthesis of optically active compounds is another significant application (Monterde et al., 2002).

properties

IUPAC Name

(2R)-2-methoxy-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUPLBMGDDPJS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426194
Record name (R)-(-)-2-Methoxy-2-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17628-72-7
Record name (R)-(-)-2-Methoxy-2-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2-Methoxy-2-phenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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